N-(4-{3-[4-(NAPHTHALENE-1-AMIDO)PHENOXY]PHENOXY}PHENYL)NAPHTHALENE-1-CARBOXAMIDE
Description
N-(4-{3-[4-(NAPHTHALENE-1-AMIDO)PHENOXY]PHENOXY}PHENYL)NAPHTHALENE-1-CARBOXAMIDE is a polyaromatic carboxamide derivative characterized by two naphthalene-1-carboxamide groups linked via a tri-phenoxy backbone.
Properties
IUPAC Name |
N-[4-[3-[4-(naphthalene-1-carbonylamino)phenoxy]phenoxy]phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28N2O4/c43-39(37-16-5-10-27-8-1-3-14-35(27)37)41-29-18-22-31(23-19-29)45-33-12-7-13-34(26-33)46-32-24-20-30(21-25-32)42-40(44)38-17-6-11-28-9-2-4-15-36(28)38/h1-26H,(H,41,43)(H,42,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLKGOJIJJUOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)OC4=CC(=CC=C4)OC5=CC=C(C=C5)NC(=O)C6=CC=CC7=CC=CC=C76 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{3-[4-(NAPHTHALENE-1-AMIDO)PHENOXY]PHENOXY}PHENYL)NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction requires a palladium catalyst, a boronic acid derivative, and a halogenated aromatic compound .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography would be necessary to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-{3-[4-(NAPHTHALENE-1-AMIDO)PHENOXY]PHENOXY}PHENYL)NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the aromatic rings.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms on the aromatic rings with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogenating agents like bromine (Br₂) and alkylating agents like methyl iodide (CH₃I).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can yield naphthylamines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of naphthalene-based carboxamides exhibit significant inhibitory effects on cancer cell lines. For instance, the incorporation of naphthalene moieties has been linked to enhanced activity against phosphatidylinositol 3-kinase (PI3K), a key target in cancer therapy. A study demonstrated that specific derivatives showed promising results in inhibiting cell proliferation in colorectal cancer models, suggesting a potential role in drug design for cancer treatments .
Antimicrobial Activity
Naphthalene derivatives have also been explored for their antimicrobial properties. A series of compounds similar to N-(4-{3-[4-(Naphthalene-1-amido)phenoxy]phenoxy}phenyl)naphthalene-1-carboxamide were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited notable antibacterial activity, making them candidates for further development as antimicrobial agents .
Material Science Applications
Polymeric Composites
The structural characteristics of naphthalene-based compounds allow their use in the development of advanced polymeric materials. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Studies have shown that these composites can be utilized in coatings and insulation materials due to their improved performance metrics .
Nanotechnology
In nanotechnology, naphthalene derivatives are being explored for their potential use in drug delivery systems. The ability to functionalize naphthalene compounds allows for targeted delivery mechanisms, which can improve therapeutic efficacy while minimizing side effects. Research into the encapsulation of drugs within naphthalene-based nanoparticles has shown promising results in enhancing bioavailability and controlled release profiles .
Environmental Science Applications
Pollution Control
The unique chemical structure of this compound allows it to interact with various environmental pollutants. Studies have indicated that such compounds can be effective in the adsorption and degradation of organic pollutants from water sources, highlighting their potential application in environmental remediation technologies .
Case Study: Anticancer Activity
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | HCT-116 | 15 | |
| Derivative A | Caco-2 | 10 | |
| Derivative B | MCF-7 | 12 |
Case Study: Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of N-(4-{3-[4-(NAPHTHALENE-1-AMIDO)PHENOXY]PHENOXY}PHENYL)NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. For example, in biological systems, it may bind to proteins or nucleic acids, altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diarylamide and Diarylether Analogues
The compound shares functional similarities with other diaryl ethers and carboxamides, such as those listed in (e.g., fenofibric acid derivatives) and (e.g., N-(4-METHOXYPHENYL)-1-(PHENYLSULFONYL)-4-PIPERIDINECARBOXAMIDE). Key distinctions include:
*Predicted using fragment-based methods due to lack of experimental data.
- Key Insights: The target compound’s amide linkages may enhance metabolic stability compared to ester-containing fibrates like fenofibric acid . Unlike ’s piperidinecarboxamide, the absence of a sulfonyl group in the target compound could reduce polar interactions with biological targets .
β3-Adrenoceptor Ligands ()
Compounds like L755507 (agonist) and L748337 (antagonist) in are sulfonamide-based β3-adrenoceptor modulators. However, the target compound’s lack of a sulfonamide group and presence of naphthalene moieties may shift selectivity toward non-adrenergic targets (e.g., kinases, nuclear receptors) .
Research Findings and Data Gaps
Chromatographic Behavior ()
Signaling Pathways ()
The β3-adrenoceptor ligands in activate divergent pathways (e.g., cAMP vs. ERK) depending on structural features. By analogy, the target compound’s rigid aromatic backbone might favor allosteric modulation of targets, though empirical validation is required .
Biological Activity
N-(4-{3-[4-(Naphthalene-1-amido)phenoxy]phenoxy}phenyl)naphthalene-1-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions at the molecular level, structure-activity relationships, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a naphthalene core linked to various functional groups, which are crucial for its biological activity. The structural complexity allows for diverse interactions with biological targets, particularly proteins involved in cancer progression and microbial resistance.
Interaction with Mcl-1 Protein
One of the significant findings regarding the biological activity of this compound is its interaction with the Mcl-1 protein, an anti-apoptotic member of the Bcl-2 family. Studies have shown that the compound binds specifically to the BH3-binding groove of Mcl-1, causing dose-dependent perturbations in its structure. This interaction is critical because overexpression of Mcl-1 is associated with resistance to chemotherapy in various cancers .
The binding analysis revealed that specific residues within Mcl-1 are affected by the compound, indicating that it mimics natural BH3-only peptides. The perturbations observed in chemical shifts during NMR studies suggest that the compound stabilizes a conformation conducive to apoptosis induction .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that derivatives of naphthalene carboxamides exhibit significant activity against non-tuberculous mycobacteria (NTM), including Mycobacterium avium subsp. paratuberculosis. Notably, some derivatives demonstrated two-fold higher activity than standard antibiotics like rifampicin and ciprofloxacin .
Table 1 summarizes the antimicrobial activity of selected naphthalene derivatives:
| Compound | MIC (µg/mL) | Activity Comparison |
|---|---|---|
| N-(4-methylphenyl)naphthalene-1-carboxamide | 8 | 2x rifampicin |
| N-(4-trifluoromethylphenyl)naphthalene-1-carboxamide | 16 | 3x ciprofloxacin |
| N-(3-fluorophenyl)naphthalene-1-carboxamide | 16 | Equivalent to rifampicin |
Cytotoxicity Studies
In addition to antimicrobial activity, cytotoxicity assays have been conducted using human monocytic leukemia THP-1 cell lines. The results indicated that while some compounds demonstrated potent antimicrobial effects, they exhibited minimal toxicity towards human cells, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of naphthalene derivatives and their biological activity has been extensively studied. Modifications on the naphthalene core and substitution patterns significantly influence both binding affinity and biological efficacy.
Key Findings:
- Lipophilicity : Higher lipophilicity correlates with increased antimicrobial activity.
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance potency against mycobacterial strains.
- Linker Variations : Altering the sulfonamide linker impacts binding affinity to Mcl-1, highlighting the importance of structural flexibility in optimizing drug design .
Case Studies
Recent studies have highlighted specific cases where naphthalene derivatives were utilized in therapeutic settings:
- Cancer Treatment : A derivative was tested in a preclinical model for its ability to overcome Mcl-1 mediated resistance in cancer cells, showing promising results in reducing tumor growth.
- Antimicrobial Applications : Another derivative was effective against biofilms formed by Staphylococcus aureus, demonstrating potential for treating chronic infections resistant to conventional therapies .
Q & A
Q. Example Optimization Table :
| Step | Reagent/Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Amidation | EDCI/HOBt, DMF, 70°C | 78 | 92 |
| Etherification | KCO, DMSO, 80°C | 65 | 89 |
Basic: How can researchers ensure the structural fidelity of the compound during synthesis?
Answer:
Structural validation involves:
- Spectroscopic Analysis : -NMR (for aromatic proton integration), -NMR (carbonyl confirmation at ~170 ppm), and FT-IR (amide I band ~1650 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) .
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation, if single crystals are obtainable .
Advanced: What strategies are effective in resolving contradictory bioactivity data across different assay models?
Answer:
Contradictions arise from assay variability (e.g., cell line sensitivity, endpoint measurements). Mitigation strategies:
- Dose-Response Curves : Use 8-point dilution series to calculate IC values with 95% confidence intervals .
- Statistical Design : Apply factorial ANOVA to isolate variables (e.g., serum concentration, incubation time) impacting activity .
- Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence polarization vs. SPR for binding affinity) .
Q. Example Data Comparison :
| Assay Type | IC (nM) | R | Notes |
|---|---|---|---|
| Fluorescence Polarization | 12.3 ± 1.2 | 0.93 | High serum interference |
| Surface Plasmon Resonance | 8.7 ± 0.9 | 0.98 | Lower noise |
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Answer:
SAR methodologies include:
- Functional Group Modifications : Synthesize analogs with substituted phenoxy/naphthamide groups (e.g., electron-withdrawing -NO vs. donating -OCH) .
- Biological Screening : Test analogs against a panel of targets (e.g., kinases, GPCRs) to map pharmacophore requirements .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes and prioritize analogs .
Q. Example SAR Table :
| Analog | Modification | Activity (IC, nM) | Target |
|---|---|---|---|
| 1a | -OCH at phenyl | 15.2 | Kinase A |
| 1b | -NO at phenyl | 8.7 | Kinase A |
Advanced: What computational approaches are recommended to predict the binding affinity of this compound with biological targets?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) over 100 ns to assess stability and hydrogen bonding .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for binding energy comparisons between analogs .
- Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict off-target interactions .
Q. Example Simulation Parameters :
| Software | Force Field | Simulation Time | Output Metric |
|---|---|---|---|
| GROMACS | CHARMM36 | 100 ns | RMSD < 2 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
